molecular formula C21H20ClN3O3 B2480028 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide CAS No. 2034411-75-9

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B2480028
CAS No.: 2034411-75-9
M. Wt: 397.86
InChI Key: FVSRXRWGSNFVMH-UHFFFAOYSA-N
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Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide is a synthetic organic compound with a molecular formula of C20H26ClN3O3 and an average mass of 391.896 Da . This chemical entity is designed for pharmaceutical and neuropharmacology research, particularly as a lead structure in the investigation of new therapeutic agents. The compound features a benzoxazepinone core, a scaffold recognized for its significant biological activity. Scientific literature on closely related 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one analogs has demonstrated promising anticonvulsant and hypnotic properties in preclinical models . The presence of the 1H-indol-3-yl acetamide moiety is a critical structural feature, as indole derivatives are commonly found in bioactive molecules and can influence receptor binding. Researchers can utilize this compound to explore its mechanism of action, which may involve modulation of the central nervous system, and to study its potential in various disease models. Strictly for research applications, this product is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-16-5-6-19-15(9-16)12-25(21(27)13-28-19)8-7-23-20(26)10-14-11-24-18-4-2-1-3-17(14)18/h1-6,9,11,24H,7-8,10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSRXRWGSNFVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide typically begins with the preparation of the key intermediates. One of the common routes involves the initial formation of 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine through a cyclization reaction. This intermediate is then alkylated with 2-bromoethylamine to form the ethylamine derivative. The final step involves the condensation of this intermediate with 1H-indole-3-acetyl chloride under mild conditions.

Industrial Production Methods: On an industrial scale, the synthesis often involves optimizations to enhance yield and purity. Catalysts and specific solvents are chosen to ensure efficient reactions. Reaction conditions are meticulously controlled, including temperature, pH, and reaction time, to maximize the production of the desired compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to various oxidized derivatives.

  • Reduction: Reduction of the keto group in the oxazepine ring can yield corresponding alcohols.

  • Substitution: Halogenation, nitration, and sulfonation can occur at the indole ring, offering a pathway to numerous substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

  • Substitution: Electrophilic reagents such as halogens (Br2, Cl2) and nitronium ions (NO2+) under acidic conditions are typical.

Major Products Formed: The major products depend on the reaction conditions but include oxidized, reduced, and variously substituted derivatives, each with potential distinct biological activities.

Scientific Research Applications

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide has a broad range of applications in scientific research:

  • Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Biology: Investigated for its ability to interact with specific biological targets, potentially serving as a lead compound in drug discovery.

  • Medicine: Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

  • Industry: Utilized in the development of new materials and as a potential additive in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through a multi-faceted mechanism involving various molecular targets and pathways:

  • Molecular Targets: It interacts with specific proteins, enzymes, and receptors in biological systems.

  • Pathways Involved: The compound can modulate signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure combines a benzooxazepine ring with an indole-acetamide chain. Key comparisons include:

Compound Core Structure Substituents Functional Groups Biological Activity
Target Compound Benzo[f][1,4]oxazepine 7-Cl, 3-oxo Acetamide-indole Not reported (inferred: CNS or antimicrobial)
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives [] Benzo[b][1,4]oxazin (6-membered) Oxadiazole-methyl Carboxylic acid, oxadiazole Potential enzyme inhibition (e.g., kinase)
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides [] Oxadiazole-sulfanyl Indolylmethyl Sulfur-linked acetamide Antimicrobial, antioxidant
4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones [] Oxazolone 5-Fluoro-indole Arylidene, oxazolone Antioxidant, antimicrobial

Key Differences :

  • Ring Size : The 7-membered benzooxazepine in the target compound may confer greater conformational flexibility compared to 6-membered oxazin or oxadiazole cores .
  • Functional Groups : The acetamide-indole linkage differs from sulfur-containing () or oxazolone-based () derivatives, altering hydrogen-bonding and target interactions .
Pharmacological and Functional Comparisons
  • Antimicrobial Activity : Indole-oxadiazole derivatives () show moderate-to-strong activity against bacteria (e.g., S. aureus) and fungi . The target compound’s chloro and ketone groups may enhance potency via membrane disruption or enzyme inhibition.
  • Antioxidant Effects : Fluorinated indole-oxazolones () exhibit DPPH radical scavenging (e.g., IC₅₀ ~25 µM for compound 6a) . The target compound’s indole moiety may confer similar radical-neutralizing capacity.
  • CNS Potential: Benzooxazepines are structurally related to benzodiazepines, suggesting possible GABAergic activity. However, the acetamide-indole chain may redirect selectivity toward serotonin receptors or kinases .

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a benzo[f][1,4]oxazepine core and an indole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities that may influence various therapeutic pathways.

Molecular Structure

The molecular formula of the compound is C19H19ClN2O3C_{19}H_{19}ClN_{2}O_{3}, with a molecular weight of approximately 362.82 g/mol. The presence of both the oxazepine and indole rings suggests potential interactions with biological targets, particularly in the modulation of inflammatory and apoptotic pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anti-inflammatory Activity :
    • Compounds with similar structures have shown the ability to inhibit receptor-interacting protein 1 (RIP1), which plays a crucial role in inflammation and cell death pathways. Inhibition of RIP1 can potentially reduce inflammation in various diseases .
  • Anticancer Properties :
    • The indole moiety is known for its anticancer properties, and compounds containing this structure have been shown to induce apoptosis in cancer cells. The combination of oxazepine and indole may enhance this effect by targeting multiple signaling pathways involved in cancer progression.
  • Neuroprotective Effects :
    • Some studies suggest that compounds similar to this one may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases .

Study 1: Inhibition of RIP1 Kinase

A study identified that benzoxazepinones exhibited high potency against RIP1 kinase, with selectivity over other kinases. The compound demonstrated an IC50 value of 10 nM in cellular assays, suggesting strong potential for therapeutic applications in inflammatory diseases .

Study 2: Antitumor Activity

In vitro studies on related compounds indicated that they could induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism was attributed to the activation of intrinsic apoptotic pathways mediated by mitochondrial dysfunction.

Study 3: Neuroprotection

Research has shown that derivatives of oxazepine can modulate neuroinflammatory responses. One specific study indicated that these compounds could decrease the release of pro-inflammatory cytokines in microglial cells, thereby providing a neuroprotective effect against oxidative stress .

Data Tables

Activity Mechanism IC50 Value (nM) References
Inhibition of RIP1 KinaseDirect inhibition leading to reduced necroptosis10
Induction of ApoptosisActivation of intrinsic apoptotic pathwaysVaries
NeuroprotectionModulation of inflammatory cytokinesNot specified

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference
1^1H NMRAromatic region (δ 6.5–8.5 ppm), NH signals (δ ~10 ppm)
HRMSMass accuracy < 3 ppm, isotopic Cl pattern (3:1 for 35^{35}Cl/37^{37}Cl)
X-rayR-factor < 0.05, bond length/angle deviations < 0.02 Å

Q. Table 2. Common Side Reactions in Synthesis

StepSide ProductMitigation Strategy
Amide couplingOligomerizationUse HOBt/DCC coupling reagents
CyclizationRing-opening under acidic conditionsOptimize pH (6.5–7.5)

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